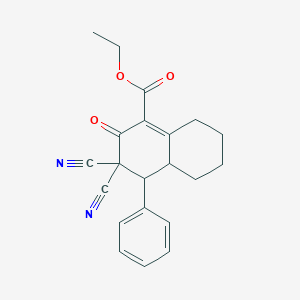

![molecular formula C15H12ClNO3S B243063 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid, also known as COTI-2, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a member of the thioester family of compounds, which have been shown to have potent antitumor activity. COTI-2 has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer.

Mechanism of Action

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid works by binding to the mutant p53 protein and inducing a conformational change that restores its normal function. This leads to the induction of apoptosis in cancer cells, while leaving normal cells unaffected. The mechanism of action of 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has been extensively studied, and its selectivity for mutant p53 has been confirmed in multiple cell lines.

Biochemical and Physiological Effects:

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has been shown to have potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce tumor growth, and increase survival in animal models of cancer. 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has also been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anticancer drug.

Advantages and Limitations for Lab Experiments

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has several advantages for lab experiments, including its selectivity for mutant p53, its potency against a wide range of cancer types, and its minimal toxicity in normal cells. However, there are also limitations to using 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid in lab experiments. These include its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.

Future Directions

There are several future directions for the development and use of 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid. These include further optimization of the synthesis method to reduce costs and increase yields, the development of new formulations and delivery methods to improve efficacy and reduce toxicity, and the evaluation of 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid in clinical trials. Additionally, 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid could be used in combination with other anticancer drugs to improve its efficacy and reduce the development of drug resistance. Overall, 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has the potential to be a powerful tool in the fight against cancer, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 2-(4-chloroanilino)-2-oxoethyl acetate. This intermediate is then reacted with thiophenol to form 2-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid. The synthesis of 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has been optimized to produce high yields and purity.

Scientific Research Applications

2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mutant p53 protein. Mutations in the p53 gene are present in over 50% of all human cancers and are associated with poor prognosis. 2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid has been shown to selectively target mutant p53, leaving normal p53 unaffected. This makes it a potentially powerful tool for cancer therapy.

properties

Molecular Formula |

C15H12ClNO3S |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzoic acid |

InChI |

InChI=1S/C15H12ClNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

InChI Key |

VQQFNBRBIAVAIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B242986.png)

![4-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B243003.png)

![4-(Benzyloxy)benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B243004.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B243012.png)

![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)

![4-bromo-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243015.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-2-methylpyrazole-3-carbohydrazide](/img/structure/B243017.png)

![(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B243020.png)

![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)

![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)

![(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243024.png)